molecular formula C8H5ClI2O2 B13688646 3,5-Diiodo-2-methoxybenzoyl chloride CAS No. 101495-51-6

3,5-Diiodo-2-methoxybenzoyl chloride

Katalognummer: B13688646
CAS-Nummer: 101495-51-6
Molekulargewicht: 422.38 g/mol
InChI-Schlüssel: MEEPQFLKLBAWHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diiodo-2-methoxybenzoyl chloride is a chemical compound with the molecular formula C₈H₅ClI₂O₂ and a molecular weight of 422.39 g/mol . It is an aromatic acyl chloride derivative, characterized by the presence of two iodine atoms and a methoxy group on the benzene ring, along with a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-2-methoxybenzoyl chloride typically involves the iodination of 2-methoxybenzoyl chloride. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Diiodo-2-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Diiodo-2-methoxybenzoyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-Diiodo-2-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acylated products. The presence of iodine atoms can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Diiodo-2-methoxybenzoyl chloride is unique due to the presence of two iodine atoms, which can significantly enhance its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .

Eigenschaften

CAS-Nummer

101495-51-6

Molekularformel

C8H5ClI2O2

Molekulargewicht

422.38 g/mol

IUPAC-Name

3,5-diiodo-2-methoxybenzoyl chloride

InChI

InChI=1S/C8H5ClI2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3

InChI-Schlüssel

MEEPQFLKLBAWHU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1I)I)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.